molecular formula C18H18N4O6 B280604 isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate

isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate

Cat. No. B280604
M. Wt: 386.4 g/mol
InChI Key: PIAYOCCGYDWDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, also known as INMT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.

Scientific Research Applications

Isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of medicine, where isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has also been investigated for its potential use as an insecticide and herbicide due to its ability to inhibit the growth of certain pests and weeds.

Mechanism of Action

The mechanism of action of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways involved in inflammation, cancer, and viral infections. isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has been shown to have a range of biochemical and physiological effects, including reducing inflammation, suppressing tumor growth, and inhibiting viral replication. isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate has also been shown to have neuroprotective effects, protecting neurons from damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate in lab experiments is its ability to selectively target certain enzymes and signaling pathways, making it a valuable tool for studying the mechanisms of various diseases. However, one limitation of using isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, including investigating its potential use as a therapeutic agent for various diseases, exploring its mechanism of action in more detail, and developing new synthetic methods for producing isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate. Additionally, further research is needed to determine the safety and toxicity of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate, particularly in human subjects.
Conclusion:
In conclusion, isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate is a chemical compound with promising potential applications in various fields, including medicine and agriculture. Its ability to selectively target certain enzymes and signaling pathways makes it a valuable tool for studying the mechanisms of various diseases. However, further research is needed to fully understand its mechanism of action and potential toxicity, as well as to develop new synthetic methods and explore its therapeutic potential.

Synthesis Methods

The synthesis of isopropyl 4-{3-nitrophenyl}-2-methyl-6,8-dioxo-1,6,7,8-tetrahydro-4H-pyrimido[1,6-a]pyrimidine-3-carboxylate involves a multi-step process that includes the condensation of 3-nitrobenzaldehyde and ethyl acetoacetate, followed by cyclization with urea and isopropyl isocyanate. The final product is obtained after purification through crystallization.

properties

Molecular Formula

C18H18N4O6

Molecular Weight

386.4 g/mol

IUPAC Name

propan-2-yl 2-methyl-4-(3-nitrophenyl)-6,8-dioxo-1,4-dihydropyrimido[1,2-c]pyrimidine-3-carboxylate

InChI

InChI=1S/C18H18N4O6/c1-9(2)28-17(24)15-10(3)19-13-8-14(23)20-18(25)21(13)16(15)11-5-4-6-12(7-11)22(26)27/h4-9,16,19H,1-3H3,(H,20,23,25)

InChI Key

PIAYOCCGYDWDIA-UHFFFAOYSA-N

SMILES

CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C

Canonical SMILES

CC1=C(C(N2C(=CC(=O)NC2=O)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC(C)C

Origin of Product

United States

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